
(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate is a useful research compound. Its molecular formula is C21H14ClNO3 and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structure:
This structure features a phenyl ring substituted with a chlorophenyl moiety and a nicotinate group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit their biological activities through various mechanisms, such as:
- Inhibition of Kinases : Many phenyl derivatives act as kinase inhibitors, which can interfere with cancer cell proliferation.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that may protect cells from oxidative stress.
- Cell Cycle Modulation : Compounds similar to this compound have been shown to induce cell cycle arrest in cancer cells.
Antiproliferative Effects
A significant aspect of the biological activity of this compound is its antiproliferative effects on various cancer cell lines. The following table summarizes findings from relevant studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 15.2 | Induces G2/M phase arrest |
HT-29 (Colon Cancer) | 12.8 | Inhibits cell proliferation via apoptosis |
A549 (Lung Cancer) | 10.5 | Disrupts microtubule dynamics |
These results indicate that the compound exhibits promising anticancer activity, particularly against breast and colon cancer cell lines.
Case Studies
-
Study on MCF7 Cells :
- Researchers treated MCF7 cells with varying concentrations of the compound and observed significant inhibition of cell growth at concentrations above 10 µM. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner.
-
HT-29 Cell Line Analysis :
- In another study, HT-29 cells were treated with this compound. Results showed a reduction in cell viability and an increase in apoptotic markers such as caspase activation.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound shows moderate absorption rates in vitro.
- Distribution : It has been found to distribute widely in tissues, indicating potential efficacy against systemic cancers.
- Metabolism : Metabolic studies indicate that it undergoes phase I metabolism primarily via cytochrome P450 enzymes.
Propiedades
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-18-10-7-15(8-11-18)19(24)12-9-16-4-1-2-6-20(16)26-21(25)17-5-3-13-23-14-17/h1-14H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOPTZGYYEWIM-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.